5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole

Lipophilicity Drug-likeness Physicochemical profiling

Generic nitrophenyl benzodioxole analogs often lack the naphthalene π-surface needed for beta-3 receptor binding. This compound addresses that gap with a rigid 3-nitronaphthalene scaffold (LogP 4.14, TPSA 61.6 Ų). • Only 2 rotatable bonds - ideal for fragment screening. • ≥98% purity minimizes false assay hits. • Sealed/dry storage at 2-8°C ensures long-term stability. Ideal for SAR exploration and cross-coupling method development.

Molecular Formula C17H11NO4
Molecular Weight 293.27 g/mol
Cat. No. B12066044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole
Molecular FormulaC17H11NO4
Molecular Weight293.27 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CC4=CC=CC=C4C=C3[N+](=O)[O-]
InChIInChI=1S/C17H11NO4/c19-18(20)15-8-12-4-2-1-3-11(12)7-14(15)13-5-6-16-17(9-13)22-10-21-16/h1-9H,10H2
InChIKeyOAMNJDPFLPEELZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole Overview


5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole (CAS 1980039-27-7) is a synthetic organic compound that fuses a benzodioxole (methylenedioxybenzene) heterocycle with a 3-nitronaphthalene moiety. It belongs to the broader benzodioxole class, which is prevalent in medicinal chemistry programs targeting beta‑3 adrenergic receptors, anticancer and antioxidant pathways [1]. The compound is commercially available as a research chemical with a certified purity of ≥98%, a molecular weight of 293.27 g·mol⁻¹, a topological polar surface area (TPSA) of 61.6 Ų, and a calculated LogP of 4.14, indicating pronounced lipophilicity .

Nitroarene building block for beta-3 AR lead optimization studies
Constrained benzodioxole-naphthalene scaffold with low rotatable bond count
Documented purity specification supports reproducible screening workflows
3-nitro substitution provides sterically distinct coupling handle

5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole Analog Limitations


Even within the benzodioxole family, subtle modifications to the aromatic substituent—such as replacing the 3-nitronaphthalene group with a nitrophenyl, nitrovinyl, or unsubstituted naphthalene—can drastically alter lipophilicity, electronic character, and steric profile [1]. Patent data demonstrate that the nature and position of the nitro-substituted aromatic ring directly influence beta‑3 adrenergic receptor agonist potency and selectivity [1]. Consequently, a generic “nitro-benzodioxole” cannot be assumed to replicate the solubility, permeability, metabolic stability, or target engagement of 5-(3-nitronaphthalen-2-yl)benzo[d][1,3]dioxole in a given assay. The quantitative evidence below confirms that this compound occupies a distinct physicochemical space that is not matched by its nearest commercially available analogs.

Aromatic substituent changes

Replacing 3-nitronaphthalene with nitrophenyl or unsubstituted naphthalene may shift lipophilicity, electronic character, and target engagement.

Heterocycle/core variation

Benzodioxole vs. ester or other linkers alters hydrogen-bonding capacity and TPSA; analog property profiles may not replicate.

Generic “nitro-benzodioxole” assumption

Solubility, permeability, and metabolic stability are scaffold-dependent; class-level inference does not guarantee interchangeability.

5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole Comparative Evidence


Lipophilicity Advantage Over Closest Analog

The target compound's calculated LogP of 4.14 is approximately 0.35 log units lower than that of 1-nitronaphthalen-2-yl benzoate (LogP = 4.49), indicating a meaningful reduction in lipophilicity despite sharing the same nitronaphthalene substructure . This difference is attributable to the benzodioxole ring replacing a benzoate ester, which alters hydrogen-bonding capacity and polar surface area.

Lipophilicity (LogP)
Data to verify
Target LogP: 4.14 Comparator (1-nitronaphthalen-2-yl benzoate): 4.49 Δ = -0.35 (lower lipophilicity)
Reported LogP difference may support aqueous solubility screening
Computational prediction; cross-study comparable data
Lipophilicity Drug-likeness Physicochemical profiling

TPSA Differentiation for Permeability

The target compound exhibits a TPSA of 61.6 Ų, which is 10.5 Ų lower than the TPSA of 1-nitronaphthalen-2-yl benzoate (72.12 Ų) . This reduction is driven by the replacement of the ester carbonyl with the less polar methylenedioxy ring system.

TPSA
Data to verify
Target TPSA: 61.6 Ų Comparator (ester analog): 72.12 Ų Δ = -10.52 Ų (lower polarity)
Lower TPSA may support membrane permeability profiling
TPSA
Purity specification
Specification review
≥98% (vendor-specified, Cat. No. CS-0522737) Storage: sealed, dry, 2–8 °C
Documented purity supports procurement confidence and assay reproducibility
Many custom analogs lack defined purity thresholds
Nitro position reactivity
Class-level
3-nitro (non-peri) vs 1-nitro (peri) Reported lower steric hindrance
Steric accessibility may support catalytic coupling efficiency
Qualitative comparison; no kinetic data for this scaffold
Rotatable bonds
Class-level
Target: 2 rotatable bonds Typical benzodioxole analogs: ≥4
Low rotatable bond count supports scaffold rigidity in fragment-based design
Class comparison; direct binding data not included
Membrane permeability Polar surface area Drug design

Purity Specification for Reproducibility

The compound is consistently supplied at ≥98% purity as verified by the vendor, with storage conditions specified as sealed, dry at 2–8 °C to maintain stability . This is in contrast to many custom-synthesized nitro-aromatic benzodioxole analogs that lack documented purity thresholds or defined storage protocols, introducing variability into downstream assays.

Purity specification
Specification review
≥98% (vendor-specified, Cat. No. CS-0522737) Storage: sealed, dry, 2–8 °C
Documented purity supports procurement confidence and assay reproducibility
Many custom analogs lack defined purity thresholds
Chemical purity Reproducibility Procurement specification

Nitro Position Reactivity Advantage

The 3-nitro position on the naphthalene ring is electronically and sterically distinct from the 1-nitro or 4-nitro isomers commonly found in commercial building blocks. In benzodioxole-containing patent compounds, the nitro group serves as a latent amino handle for further functionalization (e.g., reduction to an amine, diazotization, or Buchwald–Hartwig coupling) [1]. The 3-nitro isomer places the reactive group at a position that is less sterically hindered than the peri-1-nitro position, potentially enabling more efficient catalytic transformations compared to 1-nitronaphthalene-based building blocks.

Nitro position reactivity
Class-level
3-nitro (non-peri) vs 1-nitro (peri) Reported lower steric hindrance
Steric accessibility may support catalytic coupling efficiency
Qualitative comparison; no kinetic data for this scaffold
Synthetic utility Nitro reduction Building block Cross-coupling

Reduced Rotatable Bond Advantage

The target compound possesses only two rotatable bonds (the biaryl linkage and the nitro group rotation), as reported in its computational chemistry profile . In contrast, many benzodioxole building blocks used in medicinal chemistry—such as those containing ethanone or prop‑2‑en‑1‑one linkers—exhibit three or more rotatable bonds, increasing conformational entropy and potentially reducing target-binding affinity.

Rotatable bonds
Class-level
Target: 2 rotatable bonds Typical benzodioxole analogs: ≥4
Low rotatable bond count supports scaffold rigidity in fragment-based design
Class comparison; direct binding data not included
Conformational restriction Ligand efficiency Molecular design

5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole Applications


Beta-3 AR Agonist Lead Optimization

The benzodioxole scaffold with a 2-naphthyl substituent is explicitly claimed in patents covering beta‑3 adrenergic receptor agonists for metabolic disorders [1]. The target compound's LogP (4.14) and TPSA (61.6 Ų) place it within a favorable physicochemical range for oral bioavailability, while the 3-nitro group provides a versatile handle for rapid SAR exploration via reduction and subsequent diversification. Researchers prioritizing beta‑3 receptor programs should select this compound over simpler nitrophenyl analogs that lack the naphthalene's extended π-surface, which may be critical for receptor binding pocket complementarity.

Constrained Nitro-Aromatic Fragments for FBDD

With only two rotatable bonds, this compound offers a rigid, three-dimensional scaffold that can be directly employed in fragment screening libraries or as a core for structure-based design . Its lower LogP compared to the nearest commercial analog (1-nitronaphthalen-2-yl benzoate, LogP 4.49) reduces the risk of nonspecific hydrophobic aggregation in biochemical assays, a common artifact in fragment screening.

Sterically Differentiated Nitroarene Couplings

The non-peri 3-nitro substitution pattern provides a distinct steric environment compared to the more common 1-nitronaphthalene isomers. This makes the compound an ideal substrate for developing or benchmarking palladium-catalyzed cross-coupling reactions of congested biaryl systems, where the absence of peri-steric hindrance is expected to yield cleaner reaction profiles and higher turnover numbers [1].

Reproducible Profiling in Academic Screening

Academic screening laboratories that require building blocks with defined purity (≥98%) and documented storage conditions (sealed, dry, 2–8 °C) can source this compound with confidence . The availability of verified purity specifications reduces the risk of false-negative or false-positive hits arising from impurities, a key consideration when screening against panels of GPCRs, kinases, or cytochrome P450 isoforms.

Application
Selection Property
Validation Focus
Beta-3 adrenergic receptor pathway research
Naphthalene-bearing benzodioxole with defined LogP/TPSA context
Receptor binding complementarity and lead optimization profiling
Fragment-based drug design (FBDD)
Low rotatable bond count and reduced lipophilicity vs. ester analog
Fragment library compatibility and aggregation risk in biochemical assays
Nitroarene cross-coupling methodology
Non-peri 3-nitro substitution with favorable steric profile
Catalytic transformation efficiency and reaction profile benchmarking
Academic screening building block supply
Certified purity ≥98% and defined storage conditions
Impurity-related false hit mitigation and inter-lot reproducibility
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